molecular formula C13H12F3NO2S2 B2829605 N-(2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 1251560-60-7

N-(2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2829605
CAS No.: 1251560-60-7
M. Wt: 335.36
InChI Key: NHYLHFZBQWIFEM-UHFFFAOYSA-N
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Description

N-(2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a compound that features a thiophene ring, an ethyl chain, and a trifluoromethyl group attached to a benzenesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide typically involves the following steps:

    Formation of the Thiophene Derivative: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis or the Gewald reaction.

    Attachment of the Ethyl Chain: The ethyl chain can be introduced via a Friedel-Crafts alkylation reaction, where an ethyl halide reacts with the thiophene ring in the presence of a Lewis acid catalyst.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be added using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base.

    Formation of the Benzenesulfonamide:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group on the benzenesulfonamide can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The sulfonamide moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The thiophene ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide
  • N-(2-(furan-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide
  • N-(2-(pyridin-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide

Uniqueness

N-(2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is unique due to the specific positioning of the thiophene ring and the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct set of properties that can be leveraged in various applications.

Properties

IUPAC Name

N-(2-thiophen-3-ylethyl)-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO2S2/c14-13(15,16)11-2-1-3-12(8-11)21(18,19)17-6-4-10-5-7-20-9-10/h1-3,5,7-9,17H,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHYLHFZBQWIFEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCCC2=CSC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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